1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane
Description
1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane is a halogenated organic compound characterized by bromine, fluorine, and methoxy substituents on a propane backbone. Its molecular structure suggests high reactivity due to the presence of electronegative halogens and the methoxy group, which may influence its applications in pharmaceuticals or specialty chemicals. Shenzhen Aitao Chemical supplies this compound with a purity of 95% and emphasizes its capability for custom synthesis at scales ranging from milligrams to industrial tonnage, supported by advanced analytical validation (NMR, MS, HPLC, GC) .
Properties
CAS No. |
885276-42-6 |
|---|---|
Molecular Formula |
C4H4Br2F4O |
Molecular Weight |
303.88 g/mol |
IUPAC Name |
1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane |
InChI |
InChI=1S/C4H4Br2F4O/c1-11-3(6,7)2(5)4(8,9)10/h2H,1H3 |
InChI Key |
PUPKPTWIRXQRGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(F)(F)F)Br)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether can be synthesized through the halogenation of 1,3,3,3-tetrafluoropropyl methyl ether. The process typically involves the addition of bromine to the double bond of the precursor compound under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3,3,3-tetrafluoropropyl methyl ether by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxylated derivatives.
Reduction: Formation of 1,3,3,3-tetrafluoropropyl methyl ether.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is utilized in various scientific research fields:
Biology: Investigated for its potential use in biochemical assays and as a labeling agent due to its halogen content.
Industry: Employed as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing halogenation patterns, functional groups, or backbone structures.
Structural Analogs with Methoxy and Halogen Substituents
Key Observations :
- Methoxy groups (as in the target compound and 163702-08-7) may enhance solubility in polar solvents but reduce thermal stability relative to non-oxygenated halocarbons.
Brominated Alkanes and Alkenes
Key Observations :
- Stilbene dibromide’s phenyl groups increase aromatic stability but introduce flammability risks absent in the aliphatic target compound.
- Ethane-based analogs (e.g., C₃Br₂F₆O) may exhibit lower boiling points and higher vapor pressure than propane derivatives due to shorter carbon chains.
Fluorinated Propane Derivatives
Key Observations :
- Unsaturated compounds like hexafluoropropylene are more reactive in polymerization but lack the functional versatility of methoxy-containing compounds.
- Ethane-based bromofluorocarbons (e.g., 354-07-4) may serve as intermediates in refrigerant synthesis, whereas the target compound’s propane structure could favor pharmaceutical applications.
Biological Activity
1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane (CAS No. 885276-42-6) is a halogenated organic compound notable for its unique chemical structure and potential applications in various fields, including biochemistry and environmental science. Its molecular formula is , and it has a molecular weight of 303.88 g/mol. This compound is characterized by its bromine and fluorine substituents, which contribute to its biological activity and reactivity.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of halogens (bromine and fluorine) enhances its lipophilicity, allowing it to penetrate cell membranes and potentially affect cellular processes.
Key Mechanisms:
- Alkylation of Nucleophiles: The compound may act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids, leading to alterations in function or structure.
- Reactive Oxygen Species (ROS) Generation: Halogenated compounds can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis.
- Enzyme Inhibition: There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, affecting cellular homeostasis.
Toxicological Profile
The toxicological effects of this compound have been documented in several studies:
Case Studies
Case Study 1: Environmental Impact Assessment
A study assessed the environmental impact of this compound in aquatic systems. The findings indicated that the compound exhibits significant toxicity to aquatic organisms at low concentrations. The study highlighted the need for careful management and regulation due to its potential bioaccumulation in food webs.
Case Study 2: Cellular Response Studies
In vitro experiments were conducted on human cell lines to evaluate the cytotoxic effects of varying concentrations of the compound. Results showed a dose-dependent increase in cell death associated with oxidative stress markers. The study concluded that the compound's biological activity warrants further investigation into its mechanisms and long-term effects on human health.
Research Findings
Several research studies have contributed to understanding the biological activity of this compound:
- Study on Enzyme Interaction: A recent investigation demonstrated that this compound inhibits cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
- Genotoxicity Assessment: Research indicated that exposure to this compound resulted in increased DNA strand breaks in cultured human lymphocytes. This genotoxicity suggests potential risks associated with environmental exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
